SARS-CoV-2-IN-45

SARS-CoV-2 Antiviral Aurone

SARS-CoV-2-IN-45 (Compound 8p) is a synthetic aurone with sub-micromolar EC50 (0.5 μM) against SARS-CoV-2 in Calu-3 cells, devoid of cytotoxicity. Its non-3CLpro target mechanism makes it an orthogonal probe distinct from nirmatrelvir. Ideal for SAR studies, target ID, and combination screening. Choose this compound for reproducible, benchmarked antiviral research.

Molecular Formula C20H20O7
Molecular Weight 372.4 g/mol
Cat. No. B12391340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-45
Molecular FormulaC20H20O7
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCOCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OCOC)O2
InChIInChI=1S/C20H20O7/c1-22-11-25-14-5-6-15-17(10-14)27-19(20(15)21)9-13-4-7-16(24-3)18(8-13)26-12-23-2/h4-10H,11-12H2,1-3H3/b19-9-
InChIKeyANNWYWFBYWRXDL-OCKHKDLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-45: Aurone-Derived SARS-CoV-2 Replication Inhibitor for Antiviral Research and Procurement


SARS-CoV-2-IN-45 (also known as Compound 8p) is a synthetic aurone derivative that functions as an inhibitor of SARS-CoV-2 viral replication [1]. This compound belongs to the aurone subclass of flavonoids, characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one core structure that distinguishes it from the more widely studied flavone and flavonol isomers [1]. SARS-CoV-2-IN-45 was identified from a series of 25 structurally related aurones through systematic structure-activity relationship (SAR) studies and demonstrates sub-micromolar antiviral potency in human lung epithelial Calu-3 cells without evident cytotoxic effects at effective concentrations [1]. The compound represents a distinct chemotype among SARS-CoV-2 inhibitors, offering a non-peptidic, aurone-based scaffold that differs mechanistically and structurally from clinical 3CLpro inhibitors such as nirmatrelvir and ensitrelvir [1].

Why SARS-CoV-2-IN-45 Cannot Be Interchanged with Generic SARS-CoV-2 Inhibitors or Unoptimized Aurones


Within the aurone chemical series, subtle modifications to the oxygenated substituents on the A- and B-rings produce dramatic shifts in antiviral potency, with EC50 values spanning from 0.4 μM to >100 μM across just 25 structurally similar compounds [1]. The presence and positioning of MOM (methoxymethyl), methoxy, and difluoromethoxy groups critically determine whether a given aurone achieves sub-micromolar activity or remains essentially inactive [1]. Furthermore, aurones as a class appear to operate through a target distinct from the SARS-CoV-2 main protease (3CLpro)—molecular dynamics calculations indicate that these compounds detach from the 3CLpro active site and likely bind to an alternative viral protein target [1]. This divergent mechanism means that substituting SARS-CoV-2-IN-45 with a generic 3CLpro inhibitor or an uncharacterized aurone analog would confound experimental interpretation and compromise research reproducibility. Only compounds with defined, experimentally validated SAR within this specific aurone series can serve as appropriate comparators or controls.

SARS-CoV-2-IN-45 Quantitative Differentiation Evidence: Comparator-Based Potency and Selectivity Data


Antiviral Potency in Human Lung Epithelial Cells: SARS-CoV-2-IN-45 vs. Series-Internal Aurone Analogs

In a standardized Calu-3 human lung epithelial cell-based SARS-CoV-2 replication assay, SARS-CoV-2-IN-45 (Compound 8p) exhibits an EC50 of 0.5 μM, placing it among the five most potent compounds identified from a 25-member aurone library [1]. Among the sub-micromolar actives in this series, 8p demonstrates intermediate potency: it is less potent than the series-optimal compound 8q (EC50 = 0.4 μM, SI = 2441.3) but substantially more potent than structurally related analog 8w (also designated SARS-CoV-2-IN-46; EC50 = 0.9 μM) [1]. The 1.8-fold difference in EC50 between 8p and 8w arises from distinct substitution patterns on the aurone scaffold, underscoring the critical impact of precise structural features on antiviral efficacy [1].

SARS-CoV-2 Antiviral Aurone

Cytotoxicity Profile and Therapeutic Window: SARS-CoV-2-IN-45 vs. Series-Lead Compound 8q

SARS-CoV-2-IN-45 demonstrates no evident cytotoxic effect in Calu-3 cells at concentrations required for antiviral activity, as assessed by the methylene blue cell viability assay following 72-hour incubation [1]. While the precise CC50 value is not reported as a discrete numeric endpoint in the primary publication, the absence of observable cytotoxicity at effective antiviral concentrations establishes a favorable initial safety margin [1]. In contrast, the most potent series compound 8q has a reported Selectivity Index of 2441.3, indicating a well-defined quantitative therapeutic window [1]. For 8p, the qualitative observation of no evident cytotoxicity supports its suitability for cell-based antiviral studies where maintaining host cell viability is essential for accurate interpretation of viral replication inhibition [1].

Cytotoxicity Selectivity Safety Profile

Comparative Potency Against Natural Flavonoid Benchmarks: SARS-CoV-2-IN-45 and Aurone Series vs. Baicalein and Myricetin

The aurone series including SARS-CoV-2-IN-45 demonstrates superior antiviral potency compared to structurally related natural polyphenolic flavonoids. The most potent aurone in the series, 8q (EC50 = 0.4 μM), is reported to be 2 to 3 times more effective than the benchmark natural flavonoids myricetin and baicalein, respectively [1]. While the published comparison explicitly quantifies the potency advantage for 8q, the entire sub-micromolar aurone cohort—including 8p (EC50 = 0.5 μM), 8h, 8m, and 8w—exhibits EC50 values that compare favorably to reported potencies for baicalein (reported EC50 values ranging from 2.9 μM in Vero cells to sub-micromolar IC50 values for 3CLpro inhibition) and myricetin (EC50 of approximately 0.91 μM in Calu-3 cells per independent studies) [1][2][3]. The MOM-protected aurones, including 8p, consistently outperform the corresponding phenolic derivatives in this series [1].

Flavonoid Natural Product Benchmark Comparison

Mechanistic Differentiation: Non-3CLpro Targeting Profile of Aurones vs. Clinical Protease Inhibitors

Molecular dynamics calculations performed on the five most active aurones from the series (including 8h, 8m, 8p, 8q, and 8w) suggest that these compounds do not stably occupy the active site of SARS-CoV-2 3CLpro (main protease) [1]. The calculations indicate that these aurones should detach from the 3CLpro active site and likely bind to an alternative SARS-CoV-2 protein target—either a different viral enzyme or a host receptor involved in viral entry or replication [1]. This proposed mechanism contrasts sharply with clinically advanced 3CLpro inhibitors such as nirmatrelvir (EC50 = 1.95-2.77 μM in Calu-3 cells) and ensitrelvir (EC50 ≈ 0.11-0.37 μM in Calu-3 cells), which function as direct, covalent or non-covalent active-site inhibitors of the viral main protease [2]. The distinct mechanistic profile of aurones positions them as orthogonal chemical probes for dissecting alternative antiviral targets beyond 3CLpro.

Mechanism of Action Target Engagement 3CLpro

Structure-Activity Relationship Context: MOM-Protection as a Key Determinant of Aurone Antiviral Activity

Systematic SAR analysis across the 25-member aurone library reveals that substitution with methoxymethyl (MOM), methoxy (OCH3), and difluoromethoxy (OCF2H) groups on the A- and/or B-rings is beneficial for antiviral activity, whereas the corresponding free phenolic (OH) derivatives show significantly decreased anti-SARS-CoV-2 potency [1]. SARS-CoV-2-IN-45 (8p) incorporates this design principle, bearing MOM-protected oxygenated groups that contribute to its sub-micromolar EC50. In contrast, phenolic aurones in the same series exhibit substantially reduced or negligible antiviral activity [1]. Twelve compounds from the series achieved EC50 < 3 μM, and only five (including 8p) reached EC50 < 1 μM, with the MOM-protected derivatives consistently populating the high-potency tier [1]. This SAR insight is critical: procurement of an aurone lacking appropriate oxygenated substituent protection (e.g., a free phenolic analog) would yield a compound with markedly inferior or absent antiviral activity.

SAR Medicinal Chemistry Aurone Optimization

SARS-CoV-2-IN-45: Validated Research Applications and Procurement Use Cases


Medicinal Chemistry: Aurone Scaffold Optimization and SAR Studies

SARS-CoV-2-IN-45 serves as a benchmark intermediate-potency aurone for structure-activity relationship (SAR) studies aimed at optimizing antiviral aurones. With an EC50 of 0.5 μM, it occupies the middle tier of the sub-micromolar activity range within this chemotype, flanked by the more potent 8q (0.4 μM) and the less potent 8w (0.9 μM) [1]. This potency gradient, all derived from a standardized Calu-3 assay, enables medicinal chemists to systematically evaluate how incremental structural modifications (e.g., MOM group positioning, ring substitution patterns) translate to quantitative shifts in antiviral efficacy [1]. The compound's lack of evident cytotoxicity further supports its use as a reliable comparator in cell-based SAR campaigns where confounding toxicity would obscure structure-activity interpretation [1].

Target Deconvolution: Probing Non-3CLpro Antiviral Mechanisms in SARS-CoV-2

SARS-CoV-2-IN-45 is uniquely positioned as a chemical probe for investigating SARS-CoV-2 antiviral targets distinct from the extensively studied main protease (3CLpro). Molecular dynamics calculations predict that active aurones including 8p do not stably engage the 3CLpro active site and instead likely target an alternative viral or host protein [1]. This mechanistic divergence from clinical 3CLpro inhibitors (nirmatrelvir, ensitrelvir) makes 8p an invaluable orthogonal probe for target identification studies using techniques such as chemical proteomics, thermal shift assays, or CRISPR-based resistance screening [1]. Researchers seeking to validate novel antiviral targets or to identify synergistic drug combinations that avoid mechanistic cross-resistance will find 8p's distinct target profile essential.

Natural Product Benchmarking: Synthetic Aurone vs. Flavonoid Comparator Studies

For research programs evaluating flavonoids and related polyphenolic natural products as antiviral leads, SARS-CoV-2-IN-45 provides a well-characterized synthetic aurone comparator with documented potency advantages over natural benchmarks. The aurone series, including 8p, demonstrates 2- to 3-fold greater potency than the widely studied natural flavonoids myricetin and baicalein [1]. Incorporating 8p as a positive control or comparative standard in flavonoid-focused antiviral screens enables researchers to calibrate assay sensitivity and to benchmark the activity of novel natural product isolates or semi-synthetic derivatives against a synthetic aurone of defined potency [1][2].

Combination Antiviral Screening: Mechanistically Orthogonal Pairing Studies

SARS-CoV-2-IN-45's proposed mechanism—distinct from 3CLpro inhibition—positions it as a candidate for combination antiviral screening with approved or investigational protease inhibitors. Unlike combinations of two 3CLpro inhibitors, which would likely exhibit mechanistic redundancy and potential antagonism, pairing 8p with nirmatrelvir or ensitrelvir explores whether targeting orthogonal viral pathways yields additive or synergistic antiviral effects [1][3]. Such studies are directly relevant to developing combination therapeutic regimens that may suppress resistance emergence and broaden antiviral coverage across SARS-CoV-2 variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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